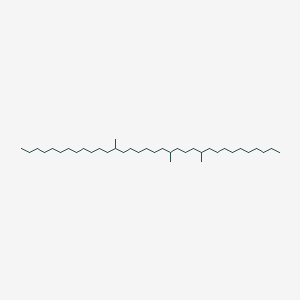
11,15,22-Trimethyltetratriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15,22-Trimethyltetratriacontane: is a long-chain hydrocarbon with the molecular formula C37H76 . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity due to the presence of three methyl groups at the 11th, 15th, and 22nd positions on the tetratriacontane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,15,22-Trimethyltetratriacontane typically involves the stepwise addition of carbon units to build the long hydrocarbon chain. One common method is the Friedel-Crafts alkylation , where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or Fischer-Tropsch synthesis , which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts such as iron or cobalt. These methods are scalable and can produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 11,15,22-Trimethyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can undergo further reduction to form smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where halogens (e.g., chlorine or bromine) replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) can facilitate hydrogenation.
Substitution: Halogenation typically requires halogens (Cl2, Br2) and UV light or heat to initiate the reaction.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: 11,15,22-Trimethyltetratriacontane is used as a model compound in studies of hydrocarbon behavior, particularly in understanding the properties of long-chain alkanes and their interactions with other molecules.
Biology: In biological research, this compound can be used to study the effects of long-chain hydrocarbons on cell membranes and lipid metabolism.
Medicine: While not directly used as a therapeutic agent, this compound can serve as a reference compound in the development of lipid-based drug delivery systems.
Industry: This compound finds applications in the production of lubricants, waxes, and other industrial materials due to its stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of 11,15,22-Trimethyltetratriacontane is primarily physical rather than chemical. As a long-chain hydrocarbon, it interacts with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the physical properties of mixtures, such as viscosity and melting point. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Tetratriacontane: The parent compound without methyl substitutions.
11,15,19-Trimethyltetratriacontane: A similar compound with methyl groups at different positions.
Hexatriacontane: A longer-chain alkane with 36 carbon atoms.
Uniqueness: 11,15,22-Trimethyltetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. These structural differences can lead to variations in melting points, solubility, and reactivity compared to other long-chain alkanes.
Properties
CAS No. |
61358-36-9 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
11,15,22-trimethyltetratriacontane |
InChI |
InChI=1S/C37H76/c1-6-8-10-12-14-16-17-19-21-24-29-35(3)30-26-22-23-27-32-37(5)34-28-33-36(4)31-25-20-18-15-13-11-9-7-2/h35-37H,6-34H2,1-5H3 |
InChI Key |
STQKGEWMOAUEIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


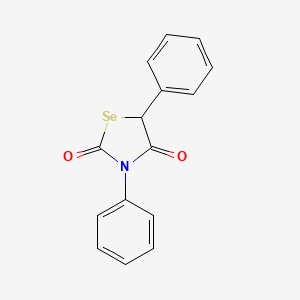

![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
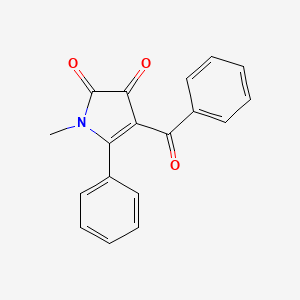
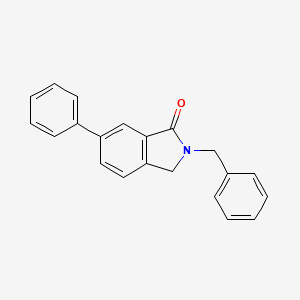
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
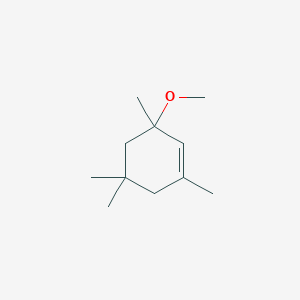
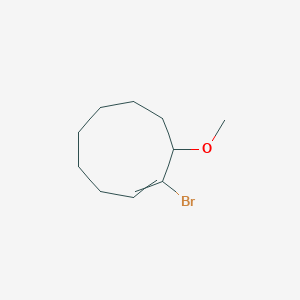
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
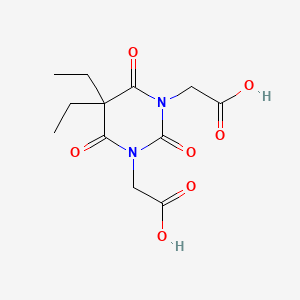
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
